N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, compounds with a similar structure, like N,N-Dimethylcyclohexylamine, have a certain vapor pressure, refractive index, boiling point, and density .Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives, closely related to N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents. These derivatives showed promising cytotoxic and 5-lipoxygenase inhibition activities, demonstrating the potential for developing new therapeutic agents (Rahmouni et al., 2016).
Unexpected Products in Multicomponent Reactions
The compound and its derivatives have also been studied for their ability to form unexpected products in multicomponent reactions. A series of 6-aryl-5-(1-cyclohexen-1-yl)pyrrolo[2,3-d]pyrimidines were obtained from a three-component reaction involving 6-aminopyrimidines, showcasing the versatility of these compounds in synthetic chemistry (Quiroga et al., 2010).
Antiviral Activity Studies
Further research into the non-nucleoside analogs of pyrrolo[2,3-d]pyrimidines, which share a core structure with the compound of interest, revealed their effects on antiviral activity. These studies are crucial for understanding how modifications at certain positions affect biological activity, particularly against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) (Renau et al., 1996).
Novel Cascade Transformations
The compound's derivatives have been utilized in novel cascade transformations, demonstrating the potential for creating complex molecules with unique structures and functionalities. This research underscores the utility of pyrrolo[2,3-d]pyrimidine derivatives in advancing synthetic methodologies (Ukhin et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-5-12-24-16(19(26)23(6-2)14-10-8-7-9-11-14)13-15-17(24)21(3)20(27)22(4)18(15)25/h13-14H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWCZUPXGMXYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N(CC)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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